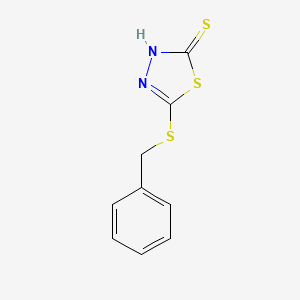

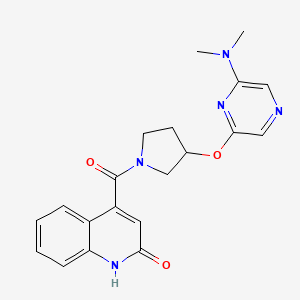

4-(furan-2-carbonyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-(furan-2-carbonyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one" is a complex organic molecule that likely exhibits a range of interesting chemical properties due to its diverse functional groups and heterocyclic components. The molecule contains a furan ring, a pyrrole ring, and an isoxazole ring, which are common motifs in pharmaceutical chemistry and materials science due to their electronic and structural characteristics.

Synthesis Analysis

The synthesis of polysubstituted furans and pyrroles can be achieved through various methods. One approach is the atom-economical chemoselective synthesis from propargyl alcohols and terminal alkynes, which leads to the formation of 1,4-diynes and polysubstituted furans/pyrroles with water as the only byproduct . Another method involves the Lewis acid-promoted semipinacol rearrangement/alkyne-ketone metathesis reaction of certain epoxycyclohexanones, which can yield 3,4-disubstituted pyrroles and furans . Additionally, a novel series of tetra-substituted furan[3,2-b]pyrroles can be synthesized from furaldehyde, allowing for multiple substitutions on the scaffold .

Molecular Structure Analysis

The molecular structure of the compound is likely to be complex due to the presence of multiple rings and substituents. The furan ring provides aromaticity and electron-rich characteristics, while the pyrrole ring contributes to the molecule's heterocyclic nature. The isoxazole ring, with its nitrogen and oxygen atoms, adds another dimension of reactivity and potential for hydrogen bonding. The presence of a 5-methylisoxazol-3-yl group suggests additional steric and electronic effects that could influence the molecule's overall behavior and interactions.

Chemical Reactions Analysis

The reactivity of the compound would be influenced by its functional groups and heterocyclic components. For instance, the furan ring is known to undergo Diels-Alder reactions, and the pyrrole ring can participate in electrophilic substitution reactions due to its aromaticity and electron-rich nature . The isoxazole ring might be involved in nucleophilic attacks at the carbon adjacent to the nitrogen atom. The compound's reactivity could also be explored through cyclocondensation reactions, as demonstrated by the synthesis of furo[2,3-b]pyridines from pyrrole-2,3-diones and aminofurans .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple aromatic rings could result in a relatively high degree of stability and potential for π-π interactions. The hydroxy group would contribute to the molecule's solubility in polar solvents and could form hydrogen bonds. The isopropyl group would add hydrophobic character and could affect the compound's solubility and melting point. The overall molecular geometry, dictated by the arrangement of the rings and substituents, would play a crucial role in the compound's intermolecular interactions and, consequently, its physical properties such as boiling point, melting point, and solubility.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Chemical Synthesis Approaches

Furans and pyrroles are crucial synthons in chemical synthesis, found widely in natural products and pharmaceutical agents. Research has introduced methods for preparing 2-substituted 3-furfurals starting from 3-furfural, 3-bromofuran, and 3-vinylfurans. This process involves organolithium, Grignard, and organozinc reagents, followed by an oxidative rearrangement yielding 2-substituted furfurals and formyl pyrroles, demonstrating a novel route to these heterocycles (Kelly, Kerrigan, & Walsh, 2008).

Computational and Spectroscopic Analysis

The synthesis of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate was confirmed through spectroscopic analyses, and quantum chemical calculations corroborated the experimental data. This study emphasizes the insights from molecular electrostatic potential surface (MEP), natural bond orbital interactions (NBO), and vibrational analysis, showcasing the compound's potential for forming diverse heterocyclic structures (Singh, Rawat, & Sahu, 2014).

Potential Applications in Material Science

Organic Synthesis for Materials

The development of new methods for the synthesis of substituted furans and pyrroles can lead to materials with novel properties. These compounds play a significant role in the synthesis of natural products and materials with potential applications in various industries, including pharmaceuticals and electronics (Wang, Chen, Chen, & Zhan, 2011).

Antioxidative Properties

Antioxidative Activity of Heterocyclic Compounds

Heterocyclic compounds like pyrroles and furans, derived from Maillard reaction products, have been examined for their antioxidative activity. This research highlights the potential of these compounds in food chemistry and preservation, showcasing their effectiveness in inhibiting oxidation processes (Yanagimoto, Lee, Ochi, & Shibamoto, 2002).

Propiedades

IUPAC Name |

3-(furan-2-carbonyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2-(4-propan-2-ylphenyl)-2H-pyrrol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O5/c1-12(2)14-6-8-15(9-7-14)19-18(20(25)16-5-4-10-28-16)21(26)22(27)24(19)17-11-13(3)29-23-17/h4-12,19,26H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZCGCHWXLVDELK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=C(C=C4)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(furan-2-carbonyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methylimidazo[1,5-a]pyridin-3-amine](/img/structure/B2517809.png)

![N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2517818.png)

![2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide](/img/structure/B2517819.png)

![3-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-2H-chromen-2-one](/img/structure/B2517822.png)

![2-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]-1,3-benzothiazole](/img/structure/B2517823.png)

![N-(4-((7-chloro-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)amino)phenyl)furan-2-carboxamide](/img/structure/B2517824.png)

![(Z)-13-acetyl-2-(2-methoxybenzylidene)-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B2517825.png)